4-aminobutyric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1300.0 mg/mL

Slightly soluble in water; soluble in many non-polar solvents

Insoluble (in ethanol)

Synonyms

Canonical SMILES

GABA and its Function in the Nervous System

- Inhibitory Neurotransmitter: GABA is the main inhibitory neurotransmitter in the mature mammalian CNS . It acts by binding to GABA receptors, reducing neuronal excitability and promoting a calming effect .

- Regulation of Neuronal Activity: Research explores how GABA regulates neuronal activity and how its dysfunction contributes to neurological disorders. Scientists investigate the role of different GABA receptor subtypes and their interactions with other neurotransmitters .

GABA and Neurological Disorders

- Epilepsy: Reduced GABAergic inhibition is implicated in epilepsy. Research investigates how modulating GABAergic activity can control seizures. This includes exploring GABAergic drugs and therapies to prevent or reduce seizure frequency .

- Anxiety and Mood Disorders: GABA dysfunction is also linked to anxiety and mood disorders. Studies examine how GABAergic mechanisms influence these conditions and investigate potential therapeutic targets for treatment .

GABA and Other Physiological Functions

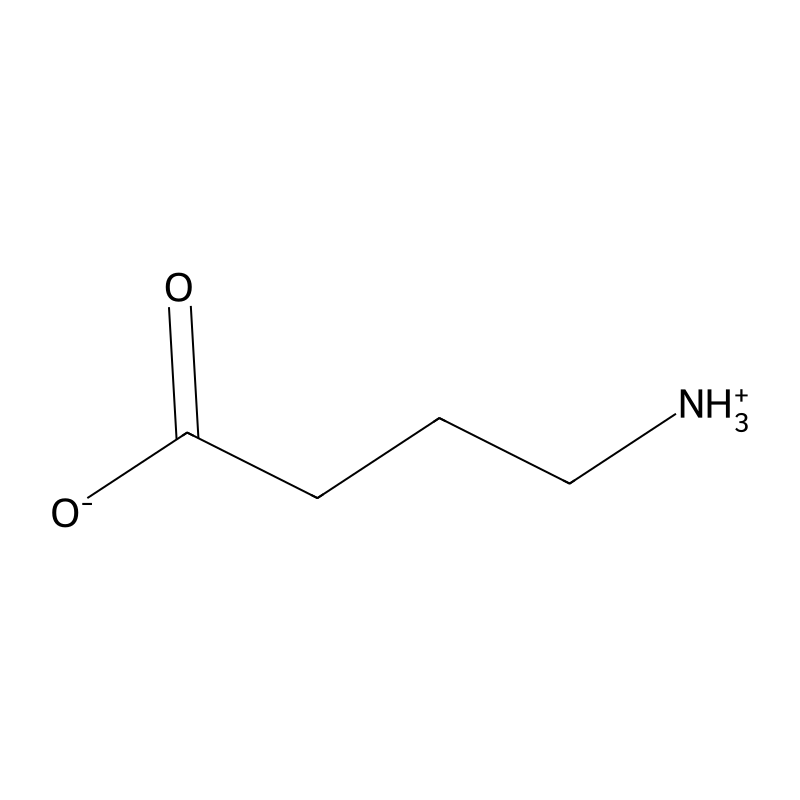

4-Aminobutyric acid, commonly known as gamma-aminobutyric acid, is a non-protein amino acid that serves as the primary inhibitory neurotransmitter in the mammalian central nervous system. Its chemical formula is , and it is characterized by an amino group located at the fourth carbon of butanoic acid. This compound plays a crucial role in reducing neuronal excitability throughout the nervous system, thereby contributing to the regulation of muscle tone and anxiety levels.

4-Aminobutyric acid is synthesized from glutamate through the action of the enzyme glutamate decarboxylase, which requires pyridoxal phosphate as a cofactor. It exists predominantly in zwitterionic form in physiological conditions, with both protonated amino and deprotonated carboxyl groups present .

GABA's primary mechanism of action involves binding to GABAA and GABAB receptors in the brain. Binding to GABAA receptors leads to a rapid inhibitory effect by increasing chloride ion permeability in neurons [6]. This chloride influx creates a negative charge within the neuron, making it less excitable and reducing its ability to fire action potentials.

GABAB receptors, on the other hand, mediate a slower inhibitory effect through modulation of potassium and calcium channels [6]. This ultimately reduces neurotransmitter release from presynaptic neurons. The combined actions of GABA on these receptors contribute to its calming and relaxation effects.

The synthesis of 4-aminobutyric acid occurs via the decarboxylation of glutamate, leading to its formation in the presynaptic neurons. The enzymatic reaction can be summarized as follows:

Additionally, 4-aminobutyric acid can undergo various metabolic transformations:

- Transamination: It can be converted back to succinic semialdehyde by GABA transaminase.

- Degradation: Following transamination, succinic semialdehyde is oxidized to succinate, which enters the tricarboxylic acid cycle .

As an inhibitory neurotransmitter, 4-aminobutyric acid plays a vital role in maintaining the balance between excitatory and inhibitory signals in the brain. It binds to GABA receptors, specifically GABA-A and GABA-B receptors:

- GABA-A Receptors: These are ionotropic receptors that facilitate chloride ion influx upon activation, leading to hyperpolarization of neurons.

- GABA-B Receptors: These are metabotropic receptors that modulate neurotransmitter release and neuronal excitability through G-protein signaling pathways.

The modulation of these receptors by 4-aminobutyric acid contributes to its calming effects on the nervous system, making it essential for regulating anxiety, stress responses, and muscle tone .

4-Aminobutyric acid can be synthesized through several methods:

- Biological Synthesis: The primary method involves the enzymatic conversion of glutamate via glutamate decarboxylase.

- Chemical Synthesis: Laboratory synthesis may involve:

- The reaction of butyric acid with ammonia under specific conditions.

- The reductive amination of succinic acid derivatives.

These methods provide avenues for producing 4-aminobutyric acid for research and therapeutic purposes .

4-Aminobutyric acid has various applications across different fields:

- Pharmaceuticals: It is used in medications targeting anxiety disorders, epilepsy, and muscle spasms due to its inhibitory effects on neurotransmission.

- Nutraceuticals: Supplements containing 4-aminobutyric acid are marketed for their potential calming effects and as sleep aids.

- Research: It serves as a critical compound in neurobiological studies examining neurotransmitter systems and neuronal signaling pathways .

Research indicates that 4-aminobutyric acid interacts with several other compounds and systems within the body:

- Receptor Interactions: Studies have shown that various drugs modulate GABA receptor activity, affecting how 4-aminobutyric acid influences neuronal signaling.

- Synergistic Effects: It has been observed that combining 4-aminobutyric acid with other neurotransmitters like serotonin can enhance its calming effects.

Further research is ongoing to understand these interactions comprehensively and their implications for therapy .

Several compounds share structural similarities or functional roles with 4-aminobutyric acid. Below is a comparison highlighting their uniqueness:

| Compound | Structure | Role/Function | Unique Features |

|---|---|---|---|

| Glutamate | C5H9NO4 | Primary excitatory neurotransmitter | Precursor to 4-aminobutyric acid |

| Glycine | C2H5NO2 | Inhibitory neurotransmitter | Simplest amino acid; acts on glycine receptors |

| Taurine | C2H7NO3S | Modulates calcium signaling; neuroprotective | Contains sulfur; involved in osmoregulation |

| Pregabalin | C8H17NO2 | Anticonvulsant; neuropathic pain treatment | Analog of 4-aminobutyric acid; increases GABA levels |

| Gabapentin | C9H17NO2 | Anticonvulsant; pain relief | Structural analog; enhances GABA release |

4-aminobutyric acid serves as the principal inhibitory neurotransmitter in the mature vertebrate central nervous system, mediating neuronal inhibition through distinct but complementary receptor-mediated mechanisms [1] [2] [3]. The inhibitory action of 4-aminobutyric acid occurs through two major classes of receptors that exhibit fundamentally different signaling properties and temporal characteristics.

The ionotropic 4-aminobutyric acid type A receptors function as ligand-gated chloride channels that mediate rapid synaptic inhibition [4] [5] [6]. When 4-aminobutyric acid binds to these receptors, it triggers the opening of an integral chloride-selective pore, allowing negatively charged chloride ions to flow across the neuronal membrane [1] [4]. In mature neurons, this chloride influx drives the membrane potential toward the chloride equilibrium potential of approximately negative 75 millivolts, thereby hyperpolarizing the postsynaptic membrane and reducing neuronal excitability [4] [7]. The rapid kinetics of ionotropic receptor activation and deactivation, occurring within milliseconds, enables precise temporal control of neuronal firing patterns [4] [8].

In contrast, metabotropic 4-aminobutyric acid type B receptors operate through G-protein-coupled signaling cascades that produce slower but more sustained inhibitory effects [8] [9] [10]. Upon agonist binding, these receptors activate inhibitory G-proteins of the Gi/Go class, leading to multiple downstream effector mechanisms [8] [11]. The primary inhibitory action occurs through activation of G-protein-gated inwardly rectifying potassium channels, which causes potassium efflux and membrane hyperpolarization to approximately negative 100 millivolts [9] [10]. Additionally, metabotropic receptor activation inhibits voltage-gated calcium channels and suppresses adenylyl cyclase activity, further reducing neuronal excitability through modulation of intracellular calcium levels and cyclic adenosine monophosphate signaling [8] [10].

The inhibitory neurotransmission mediated by 4-aminobutyric acid exhibits distinct spatial and temporal characteristics depending on receptor localization. Synaptic receptors, predominantly ionotropic type A receptors containing α1-3, β1-3, and γ2 subunits, mediate phasic inhibition characterized by brief, high-amplitude inhibitory postsynaptic currents lasting milliseconds [12] [13]. These synaptic responses result from high concentrations of 4-aminobutyric acid (1-10 millimolar) released from presynaptic terminals into the narrow synaptic cleft [12]. Conversely, extrasynaptic receptors, typically composed of α4-6, β2-3, and δ subunits, respond to lower ambient concentrations of 4-aminobutyric acid and generate persistent tonic inhibition [12] [14] [13]. This tonic conductance provides a continuous inhibitory influence that regulates neuronal excitability and network activity [12].

The termination of 4-aminobutyric acid signaling involves active removal from the synaptic cleft through specialized transporter proteins [1] [12]. The primary 4-aminobutyric acid transporter GAT-1 is localized to presynaptic terminals and rapidly clears neurotransmitter from synaptic sites, while GAT-2 and BGT-1 transporters in astrocytes regulate ambient 4-aminobutyric acid levels that influence extrasynaptic receptor activation [12]. This sophisticated clearance system ensures precise spatial and temporal control of inhibitory signaling throughout the central nervous system.

4-Aminobutyric Acid Receptor Subtypes: Ionotropic Type A and Metabotropic Type B

The molecular diversity of 4-aminobutyric acid receptors underlies their functional specialization and regional distribution throughout the central nervous system. Type A receptors represent a highly diverse family of pentameric ligand-gated ion channels assembled from combinations of 19 distinct subunit genes [15] [13] [16]. These subunits include six α (alpha1-6), three β (beta1-3), three γ (gamma1-3), three ρ (rho1-3), and single δ (delta), ε (epsilon), π (pi), and θ (theta) subunits, each encoded by separate genes clustered on human chromosomes 4, 5, 15, and X [15] [13].

The canonical synaptic Type A receptor comprises two α1 subunits, two β2 subunits, and one γ2 subunit arranged in a characteristic γ2β2α1β2α1 stoichiometry around the central chloride-conducting pore [15] [13] [16]. Each subunit contains approximately 450 amino acid residues organized into a large extracellular amino-terminal domain, four transmembrane segments (M1-M4), and an intracellular loop between M3 and M4 that serves as a site for regulatory phosphorylation [15] [13]. The extracellular domain forms the 4-aminobutyric acid binding sites at α-β subunit interfaces, while the second transmembrane segment (M2) lines the chloride-selective pore [15] [13].

Recent structural studies have revealed three major Type A receptor assemblies in the brain containing the widely expressed α1 subunit [16]. In addition to the canonical α1β2γ2 receptor, two assemblies contain single α1 subunits paired with either α2 or α3 subunits, creating more compact receptor conformations that exhibit distinct pharmacological properties [16]. These single α1-containing receptors demonstrate altered sensitivity to endogenous neurosteroids and clinical drugs, highlighting the functional importance of subunit composition diversity [16].

Extrasynaptic Type A receptors exhibit specialized subunit compositions optimized for tonic inhibition [14] [13]. The α4βδ receptors predominate in forebrain regions, α6βδ receptors are concentrated in the cerebellum, and α5βγ2 receptors contribute to extrasynaptic signaling in the hippocampus [13]. These extrasynaptic receptors display higher agonist sensitivity, slower desensitization kinetics, and reduced susceptibility to allosteric modulators compared to their synaptic counterparts [14] [17].

Type B receptors represent a unique class of G-protein-coupled receptors that function as obligate heterodimers composed of GB1 and GB2 subunits [18] [19] [20]. Unlike other G-protein-coupled receptors that function as monomers or homodimers, Type B receptors require both subunits for proper trafficking to the cell surface and functional receptor activation [18] [19]. The GB1 subunit contains the primary 4-aminobutyric acid binding site within its extracellular venus flytrap domain, while the GB2 subunit mediates G-protein coupling through its heptahelical transmembrane domain [18] [19] [20].

The heterodimeric organization of Type B receptors involves complex allosteric interactions between the two subunits [18] [20]. The extracellular domain of GB2 increases agonist affinity at the GB1 binding site and is essential for agonist-induced receptor activation [18]. Conversely, while the transmembrane domain of GB2 contains the primary determinants for G-protein recognition and activation, the GB1 transmembrane domain significantly enhances coupling efficacy [18] [19]. This functional specialization ensures that both subunits contribute essential elements to the receptor activation process.

The GB1 subunit exists in two major isoforms, GB1a and GB1b, that differ in the presence or absence of two amino-terminal sushi domains [8]. These isoforms exhibit distinct trafficking properties, with GB1a-containing heterodimers preferentially targeted to axons of glutamatergic neurons through interactions with amyloid precursor protein, while both isoforms traffic to dendritic compartments [8]. The carboxy-terminal coiled-coil domains of both subunits mediate heterodimerization and mask an endoplasmic reticulum retention signal in GB1, ensuring that predominantly heterodimeric receptors reach the plasma membrane [8] [18].

Recent cryo-electron microscopy structures have revealed the detailed activation mechanism of Type B receptors [8] [21] [11]. In the inactive state, the transmembrane domains maintain distinct conformations with an ionic lock between transmembrane helices 3 and 6 in the GB2 subunit [8]. Upon agonist binding to GB1, a series of conformational changes propagate through the receptor, ultimately leading to transmembrane domain rearrangement and formation of a TM6-TM6 interface [8]. This conformational transition opens a cleft on the intracellular side of GB2 that accommodates G-protein binding and activation [8] [21].

Synaptic Plasticity and Network Oscillations

The 4-aminobutyric acid system exhibits remarkable capacity for activity-dependent synaptic plasticity that fundamentally shapes inhibitory neurotransmission and network dynamics [22] [23] [24] [25]. Long-term potentiation of 4-aminobutyric acid-mediated synaptic transmission has been documented across multiple brain regions and developmental stages, revealing sophisticated mechanisms for persistent modification of inhibitory strength [24] [25] [26].

In the developing hippocampus, repetitive postsynaptic depolarization induces long-term potentiation of 4-aminobutyric acid type A receptor-mediated synaptic currents that persists for hours [24]. This form of plasticity requires postsynaptic calcium influx through voltage-dependent calcium channels and is expressed primarily as increased probability of 4-aminobutyric acid release from presynaptic terminals [24]. Analysis of miniature inhibitory postsynaptic currents reveals increased frequency without changes in amplitude, indicating a presynaptic locus of expression involving either enhanced release probability or recruitment of previously silent synaptic connections [24].

Recent investigations have identified a novel mechanism of long-term potentiation at inhibitory synapses that depends on receptor desensitization [25]. Following prolonged exposure to 4-aminobutyric acid or positive allosteric modulators, Type A receptors enter desensitized states that facilitate phosphorylation by protein kinase C [25]. This phosphorylation increases the surface expression of receptors at inhibitory synapses, producing enduring enhancement of synaptic current amplitude that persists for 24 hours [25]. This desensitization-dependent plasticity provides a physiological mechanism for regulating inhibitory synaptic strength during periods of sustained network activity.

The plasticity of 4-aminobutyric acid-mediated transmission exhibits cell-type specificity that depends on interneuron subpopulations [22] [23]. Gamma frequency network oscillations induce distinct forms of synaptic plasticity in parvalbumin-expressing fast-spiking interneurons versus cholecystokinin-expressing regular-spiking interneurons [22]. In parvalbumin-positive cells, gamma oscillations enhance excitatory synaptic strength while maintaining inhibitory input, creating a directional bias toward increased excitation [22]. Conversely, cholecystokinin-positive interneurons experience enhanced inhibitory drive during gamma oscillations, suggesting differential regulation of interneuron subpopulations during network rhythms [22].

Type B receptor-mediated plasticity operates through distinct mechanisms involving metabotropic signaling cascades [23] [27]. In cortical circuits, repetitive stimulation sufficient to generate gamma oscillations induces layer-specific plastic changes that depend critically on Type B receptor activation [23]. In superficial cortical layers, Type B receptor signaling promotes enhancement of neuronal activity and recruitment, while in deep layers it facilitates suppression through potentiation of inhibitory synaptic inputs onto principal cells [23]. This laminar specificity suggests that Type B receptors contribute to the spatiotemporal segregation of cortical representations during sensory adaptation.

Network oscillations in multiple frequency bands depend fundamentally on 4-aminobutyric acid-mediated inhibitory circuits [28] [29] [30] [31]. Gamma oscillations (30-80 Hz) arise from the reciprocal interactions between pyramidal neurons and fast-spiking parvalbumin-positive interneurons [28] [29] [31]. The frequency of gamma oscillations correlates directly with the duration of inhibitory postsynaptic currents, with shorter inhibitory events supporting higher frequency rhythms [28]. Experimental manipulations that prolong inhibitory synaptic currents shift network oscillations to lower frequencies, demonstrating the critical role of inhibitory kinetics in rhythm generation [28].

Beta oscillations (12-30 Hz) represent a distinct network state that involves broader interneuron populations and exhibits different sensitivity to 4-aminobutyric acid receptor modulation [28] [30]. Human electroencephalographic studies have identified significant genetic linkage between beta frequency and clusters of Type A receptor genes on chromosome 4, providing direct evidence for the role of 4-aminobutyric acid signaling in determining oscillation properties [30]. Beta rhythms can synchronize neural activity across greater distances and longer temporal delays compared to gamma oscillations, suggesting specialized functions in large-scale cortical coordination [30].

Theta oscillations (4-8 Hz) involve Type B receptor-mediated mechanisms that operate on slower timescales [28]. The activation of Type B receptors can modulate theta rhythms through their effects on potassium conductances and intracellular signaling cascades [28] [10]. Pyramidal cells and specific interneuron subtypes exhibit electrical resonance properties in the theta frequency range, suggesting that Type B receptor modulation may selectively influence cells with appropriate intrinsic dynamics [28].

The relationship between 4-aminobutyric acid receptor density and oscillation properties has been directly demonstrated in human studies combining positron emission tomography and magnetoencephalography [29]. Visual cortex Type A receptor density correlates positively with gamma oscillation frequency and negatively with amplitude, indicating that receptor expression levels directly influence network dynamics [29]. These findings provide crucial translational evidence linking molecular receptor properties to large-scale network function in the human brain.

Developmental Functions in Neurogenesis

The 4-aminobutyric acid system plays fundamental roles in regulating neurogenesis throughout development and into adulthood, with its functions evolving dramatically as the nervous system matures [32] [33] [34] [35]. During early embryonic development, 4-aminobutyric acid exhibits excitatory rather than inhibitory actions due to the unique chloride gradient established in immature neurons [32] [34] [35]. This excitatory 4-aminobutyric acid signaling provides critical regulatory input for multiple aspects of neurogenesis, including progenitor cell proliferation, neuronal migration, and circuit formation.

The excitatory nature of 4-aminobutyric acid in developing neurons results from the predominant expression of the sodium-potassium-chloride cotransporter NKCC1, which maintains elevated intracellular chloride concentrations [32] [34] [35]. When Type A receptors are activated in this context, chloride efflux occurs rather than influx, causing membrane depolarization and activation of voltage-dependent calcium channels [32] [34]. This fundamental difference in 4-aminobutyric acid polarity persists until the developmental upregulation of the potassium-chloride cotransporter KCC2, which establishes the mature chloride gradient necessary for inhibitory responses [32] [34] [35].

In the regulation of progenitor cell proliferation, 4-aminobutyric acid exhibits complex and region-specific effects [32] [27] [34]. In cortical ventricular zone progenitors, 4-aminobutyric acid-induced depolarization activates voltage-dependent calcium channels, leading to calcium influx that inhibits DNA synthesis and reduces cell proliferation [32] [35]. This mechanism provides a negative feedback system whereby 4-aminobutyric acid released from early-born neurons regulates the size of the remaining progenitor pool [32]. However, studies in different cortical regions have revealed opposing effects, with 4-aminobutyric acid increasing proliferation in ventricular zone progenitors while decreasing proliferation in subventricular zone progenitors [32].

The role of 4-aminobutyric acid in neuronal migration demonstrates similar complexity and developmental stage dependence [33] [36] [35]. During cortical development, 4-aminobutyric acid acts as both a permissive signal for radial migration and a stop signal in upper cortical layers [36] [35]. Low concentrations of 4-aminobutyric acid promote the migration of ventricular zone neurons through Type A receptor-mediated mechanisms, while higher concentrations can arrest migration through both ionotropic and metabotropic receptor activation [36]. The transition from permissive to restrictive effects depends on both 4-aminobutyric acid concentration gradients and the developmental expression of different receptor subtypes.

Type B receptors contribute specifically to the regulation of tangential migration of inhibitory interneurons [32] [27]. Pharmacological blockade of Type B receptors during embryonic development leads to accumulation of 4-aminobutyric acid-releasing interneurons in ventricular and subventricular zones, with corresponding decreases in their numbers in cortical target regions [32]. These findings indicate that Type B receptor activation is necessary for the normal tangential migration of interneurons from their generation sites in the ganglionic eminences to their final cortical destinations.

In adult neurogenesis, 4-aminobutyric acid signaling exhibits distinct functions in the two major neurogenic regions: the subgranular zone of the hippocampal dentate gyrus and the subventricular zone of the lateral ventricles [27] [34] [37] [38]. In the adult hippocampus, both Type A and Type B receptors contribute to the regulation of neural stem cell quiescence and the differentiation of adult-born granule cells [27] [34] [37]. Tonic 4-aminobutyric acid signaling through extrasynaptic Type A receptors maintains neural stem cells in a quiescent state by preventing cell cycle entry [34] [37]. This mechanism ensures that the adult neural stem cell pool is preserved while allowing controlled activation for neurogenesis.

Type B receptors provide an additional layer of regulation in adult hippocampal neurogenesis by promoting stem cell quiescence through G-protein-mediated signaling pathways [27]. Genetic deletion of the GB1 subunit results in increased proliferation of stem cells and enhanced production of new neurons, indicating that Type B receptor signaling normally acts as a brake on adult neurogenesis [27]. This inhibitory influence occurs early in the neurogenic lineage, affecting the most primitive stem cells that express the transcription factor Hes5 [27].

In the adult subventricular zone, 4-aminobutyric acid released by local interneurons regulates the migration of neuroblasts along the rostral migratory stream toward the olfactory bulb [37] [38] [39]. Ambient 4-aminobutyric acid levels influence migration speed through calcium-dependent mechanisms that are independent of membrane depolarization [35] [38]. Neural stem cells expressing high-affinity 4-aminobutyric acid transporters can modulate local neurotransmitter concentrations, providing a mechanism for fine-tuning migration dynamics within the neuroblast chains [35].

The maturation and synaptic integration of adult-born neurons involves sequential exposure to both excitatory and inhibitory 4-aminobutyric acid signaling [34] [37] [38]. During their initial weeks of development, adult-born granule cells express high levels of NKCC1 and exhibit depolarizing responses to 4-aminobutyric acid similar to embryonic neurons [34]. This early excitatory phase promotes dendritic growth, spine formation, and initial synapse development [33] [34]. As these neurons mature and begin expressing KCC2, 4-aminobutyric acid responses switch to inhibitory, facilitating the integration of adult-born neurons into existing hippocampal circuits [34] [37].

The developmental functions of 4-aminobutyric acid in neurogenesis are tightly regulated by activity-dependent mechanisms that link network function to neurogenesis [34] [35] [38]. Experience-driven neuronal activity modulates 4-aminobutyric acid release, which in turn influences stem cell activation, neuroblast production, and the survival of newly generated neurons [38]. This coupling between network activity and neurogenesis may provide a mechanism for matching the production of new neurons to the computational demands placed on the circuit [34] [38].

Purity

Physical Description

White, powdery solid; Savoury, meat-like aroma

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

-3.17

Appearance

Melting Point

Storage

UNII

Related CAS

5959-35-3 (hydrochloride)

6610-05-5 (mono-hydrochloride salt)

70582-09-1 (calcium salt (2:1))

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 201 of 362 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 161 of 362 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

Granulocyte colony stimulating factor (G-CSF) and granulocyte-macrophage colony stimulating factor (GM-CSF) are glycosylated polypeptides that induce an increase in the proliferation and maturation of white blood cells including neutrophils and monocytes-macrophages. Recombinant forms of these colony stimulating factors are used to treat severe neutropenia in patients receiving cancer chemotherapy or undergoing hematopoietic cell transplantation. Recombinant forms include filgrastim (G-CSF) and sargramostim (GM-CSF), both of which are commercially available for therapy of severe neutropenia and bone marrow failure. Neither filgrastim nor sargramostim have been linked to serum enzyme elevations during therapy or to clinically apparent liver injury.

Drug Classes

Hematologic Growth Factors

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Metabotropic glutamate receptor family

GABA (metabotropic)

GABBR [HSA:2550 9568] [KO:K04615]

Pictograms

Irritant

Other CAS

Wikipedia

GABA

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> Hair conditioning

General Manufacturing Information

Dates

2: Wang LY, Tong R, Kohane DS. Synthesis and proton NMR spectroscopy of intra-vesicular gamma-aminobutyric acid (GABA). Conf Proc IEEE Eng Med Biol Soc. 2013;2013:1093-5. doi: 10.1109/EMBC.2013.6609695. PubMed PMID: 24109882; PubMed Central PMCID: PMC4717476.

3: Takayama H, Ogawa N, Yamamoto M, Asanuma M, Hirata H, Ota Z. Age-related changes in cerebrospinal fluid gamma-aminobutyric acid concentration. Eur J Clin Chem Clin Biochem. 1992 May;30(5):271-4. PubMed PMID: 1627723.

4: Feuerstein TJ. Commentary: Gabapentin-lactam and gamma-aminobutyric acid/lactam analogs: the enigma of their mechanism of action. Int J Oral Maxillofac Implants. 2013 Sep-Oct;28(5):e239-42. doi: 10.11607/jomi.te03. PubMed PMID: 24066340.

5: Bassett ML, Mullen KD, Scholz B, Fenstermacher JD, Jones EA. Increased brain uptake of gamma-aminobutyric acid in a rabbit model of hepatic encephalopathy. Gastroenterology. 1990 Mar;98(3):747-57. PubMed PMID: 2298374.

6: Harty RF, Boharski MG, Bochna GS, Carr TA, Eagan PE, Rings M, Lassiter DC, Pour MP, Schafer DF, Markin RS. gamma-Aminobutyric acid localization and function as modulator of cholinergic neurotransmission in rat antral mucosal/submucosal fragments. Gastroenterology. 1991 Nov;101(5):1178-86. PubMed PMID: 1936787.

7: Nomura M, Kimoto H, Someya Y, Furukawa S, Suzuki I. Production of gamma-aminobutyric acid by cheese starters during cheese ripening. J Dairy Sci. 1998 Jun;81(6):1486-91. PubMed PMID: 9684157.

8: Kapil V, Green JL, Le Lait MC, Wood DM, Dargan PI. Misuse of the γ-aminobutyric acid analogues baclofen, gabapentin and pregabalin in the UK. Br J Clin Pharmacol. 2014 Jul;78(1):190-1. PubMed PMID: 25083536; PubMed Central PMCID: PMC4168395.

9: Tanganelli S, Ferraro L, Bianchi C, Beani L. Changes in gamma-aminobutyric acid release induced by topical administration of drugs affecting its metabolism and receptors: studies in freely moving guinea pigs with epidural cups. Neurochem Int. 1992 Jul;21(1):15-20. PubMed PMID: 1338898.

10: Yurtdaş Kırımlıoğlu G, Menceloğlu Y, Erol K, Yazan Y. In vitro/in vivo evaluation of gamma-aminobutyric acid-loadedN,N-dimethylacrylamide-based pegylated polymeric nanoparticles for brain delivery to treat epilepsy. J Microencapsul. 2016 Nov;33(7):625-635. Epub 2016 Sep 22. PubMed PMID: 27606701.

11: Zhong M, Meng XB, Li ZJ. Synthesis of gamma-aminobutyric acid analogs based on carbohydrate scaffolds. Carbohydr Res. 2010 Jun 16;345(9):1099-106. doi: 10.1016/j.carres.2010.03.033. Epub 2010 Mar 28. PubMed PMID: 20400064.

12: Banerji S, Habibuddin M, Pal SP. Antiulcer and gastric secretory activity of N-phthaloyl gamma-aminobutyric acid. Eur J Pharmacol. 1992 Aug 25;219(2):211-5. PubMed PMID: 1425950.

13: Matsuzaki M, Hayama T, Kasai H, Ellis-Davies GC. Two-photon uncaging of gamma-aminobutyric acid in intact brain tissue. Nat Chem Biol. 2010 Apr;6(4):255-7. doi: 10.1038/nchembio.321. Epub 2010 Feb 21. PubMed PMID: 20173751; PubMed Central PMCID: PMC4104925.

14: Moroni F, Riggio O, Carlà V, Festuccia V, Ghinelli F, Marino IR, Merli M, Natali L, Pedretti G, Fiaccadori F, et al. Hepatic encephalopathy: lack of changes of gamma-aminobutyric acid content in plasma and cerebrospinal fluid. Hepatology. 1987 Sep-Oct;7(5):816-20. PubMed PMID: 3653849.

15: Emmett MR, Grover HK, Kerr MA. Tandem ring-opening decarboxylation of cyclopropane hemimalonates with sodium azide: a short route to γ-aminobutyric acid esters. J Org Chem. 2012 Aug 3;77(15):6634-7. doi: 10.1021/jo3010606. Epub 2012 Jul 16. PubMed PMID: 22775774.

16: Ishikawa A, Oka H, Hiemori M, Yamashita H, Kimoto M, Kawasaki H, Tsuji H. Development of a method for the determination of gamma-aminobutyric acid in foodstuffs. J Nutr Sci Vitaminol (Tokyo). 2009 Jun;55(3):292-5. PubMed PMID: 19602840.

17: Lin-Michell E, Chweh AY, Swinyard EA. Effect of ethosuximide alone and in combination with gamma-aminobutyric acid receptor agonists on brain gamma-aminobutyric acid concentration, anticonvulsant activity and neurotoxicity in mice. J Pharmacol Exp Ther. 1986 May;237(2):486-9. PubMed PMID: 3009789.

18: Valdizán EM, García AP, Armijo JA. Effects of increasing doses of vigabatrin on platelet gamma-aminobutyric acid-transaminase and brain gamma-aminobutyric acid in rats. Eur J Pharmacol. 1999 Mar 19;369(2):169-73. PubMed PMID: 10206175.

19: Brennan MJ, Cantrill RC, Oldfield M, Krogsgaard-Larsen P. Inhibition of gamma-aminobutyric acid release by gamma-aminobutyric acid agonist drugs. Pharmacology of the gamma-aminobutyric acid autoreceptor. Mol Pharmacol. 1981 Jan;19(1):27-30. PubMed PMID: 6259511.

20: Watt CB, Li T, Lam DM, Wu SM. Interactions between enkephalin and gamma-aminobutyric acid in the larval tiger salamander retina. Brain Res. 1987 Apr 7;408(1-2):258-62. PubMed PMID: 3594214.